molecular formula C11H8N4O B2961940 6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1823850-09-4

6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2961940
CAS No.: 1823850-09-4
M. Wt: 212.212
InChI Key: VTHAWJZQABLXKH-UHFFFAOYSA-N
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Description

“6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported . These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study detailed the synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing the pyrazole moiety, demonstrating potent antimicrobial properties against various bacterial and fungal strains. These compounds exhibited marked inhibition of bacterial and fungal growth, comparable to standard treatments (Reddy et al., 2010).
  • Another research effort led to the creation of 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b] [1,3,4] thiadiazin-3-yl)-1H-pyrazol-5-amines via a multicomponent approach, highlighting the efficient synthesis and potential utility of these compounds in various biological applications (Sujatha et al., 2018).

Anticoronavirus and Antitumoral Activity

  • A series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were synthesized and tested for their antiviral and antitumoral activities. Notably, certain structural variations on the phenyl moiety allowed tuning of biological properties toward antiviral or antitumoral activity, with mode-of-action studies suggesting that the antitumoral activity was due to inhibition of tubulin polymerization (Jilloju et al., 2021).

Design, Synthesis, and Antibacterial Activity

  • A series focusing on the design and synthesis of thiadiazines and 1,2,4-triazole-3-thiones bearing the pyrazole moiety was conducted, showing good antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The in silico docking studies provided insights into the plausible inhibitory action of these compounds (Nayak & Poojary, 2020).

Properties

IUPAC Name

6-phenyl-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-10-6-12-14-15(10)7-9(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHAWJZQABLXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CN=N3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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